
Methoxymethyl prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methoxymethyl prop-2-enoate can be synthesized through the esterification of methoxymethyl acrylic acid with methanol. The reaction typically requires an acid catalyst such as sulfuric acid and is conducted under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, this compound is produced via the vapor-phase oxidation of propene or 2-propenal in the presence of methanol. This method is efficient and yields high purity product .
Analyse Chemischer Reaktionen
Types of Reactions
Methoxymethyl prop-2-enoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form methoxymethyl acrylic acid.
Reduction: Reduction reactions can convert it into methoxymethyl propanol.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxymethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines and thiols are often used in substitution reactions.
Major Products
Oxidation: Methoxymethyl acrylic acid.
Reduction: Methoxymethyl propanol.
Substitution: Various substituted methoxymethyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methoxymethyl prop-2-enoate has several applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers.
Biology: It serves as a building block in the synthesis of biologically active molecules.
Medicine: It is investigated for its potential use in drug delivery systems.
Industry: It is used in the production of coatings, adhesives, and sealants
Wirkmechanismus
The mechanism of action of methoxymethyl prop-2-enoate involves its interaction with various molecular targets. In biological systems, it can undergo hydrolysis to form methoxymethyl acrylic acid, which can then participate in various metabolic pathways. The hydrolysis is catalyzed by esterases, and the resulting products can interact with cellular components to exert their effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl acrylate: Similar in structure but lacks the methoxymethyl group.
Ethyl acrylate: Similar but has an ethyl group instead of a methoxymethyl group.
Butyl acrylate: Similar but has a butyl group instead of a methoxymethyl group
Uniqueness
Methoxymethyl prop-2-enoate is unique due to its methoxymethyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific polymerization reactions and as a precursor in the synthesis of complex molecules .
Eigenschaften
CAS-Nummer |
34202-51-2 |
|---|---|
Molekularformel |
C5H8O3 |
Molekulargewicht |
116.11 g/mol |
IUPAC-Name |
methoxymethyl prop-2-enoate |
InChI |
InChI=1S/C5H8O3/c1-3-5(6)8-4-7-2/h3H,1,4H2,2H3 |
InChI-Schlüssel |
SINFYWWJOCXYFD-UHFFFAOYSA-N |
Kanonische SMILES |
COCOC(=O)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


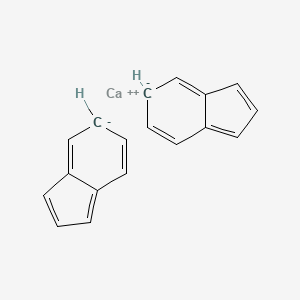
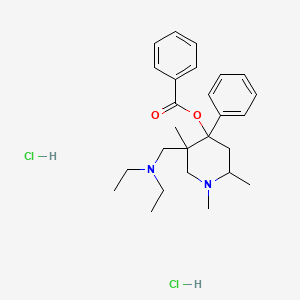

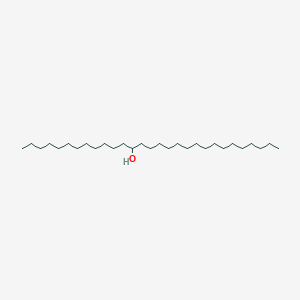
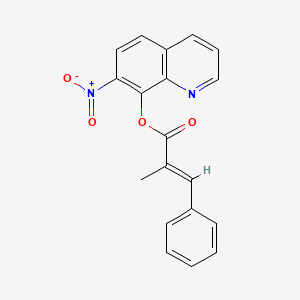

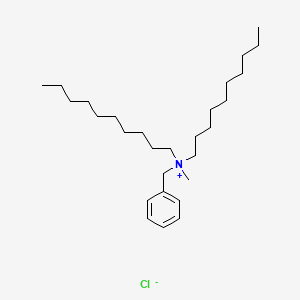
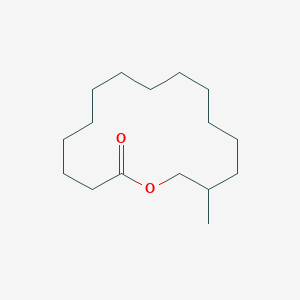
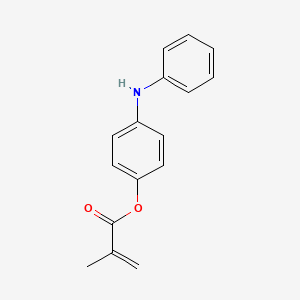
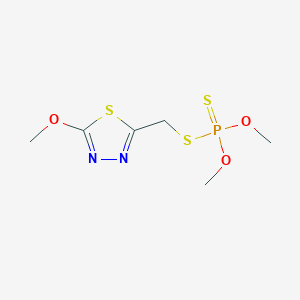
![Acenaphtho[4,5-C]furan-7,9-dione](/img/structure/B14680236.png)
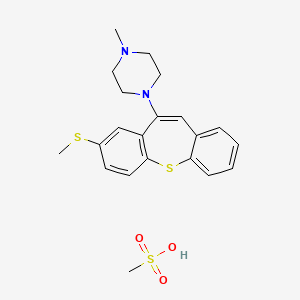
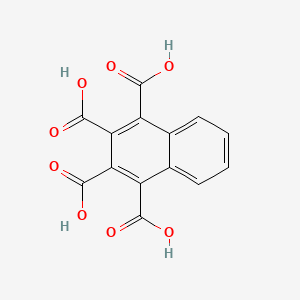
![3-[(2,5-Dimethoxyphenyl)methyl]pentane-2,4-dione](/img/structure/B14680252.png)
